Lipophilicity Differentiation: 4.2-Fold Higher Predicted LogP than the Unsubstituted 1H-Benzimidazole-2-methanol Parent Scaffold
The ACD/Labs-predicted LogP of [1-(3-phenylpropyl)-1H-benzimidazol-2-yl]methanol is 3.82, compared to approximately 0.9 for the unsubstituted 1H-benzimidazole-2-methanol parent . This 4.2-fold increase in predicted octanol-water partition coefficient reflects the contribution of the N1-phenylpropyl substituent to overall hydrophobicity. The ACD/LogD values at pH 5.5 (3.04) and pH 7.4 (3.13) further indicate that the compound remains predominantly neutral and lipophilic across physiologically relevant pH ranges . By comparison, (1-benzyl-1H-benzimidazol-2-yl)methanol, with a one-carbon phenyl linker (C₁₅H₁₄N₂O, MW 238.28), is expected to exhibit lower LogP (estimated ~2.5) , while 2-(3-phenylpropyl)-1H-benzimidazole (CAS 40608-86-4), the regioisomer lacking the 2-hydroxymethyl group, has a reported LogP of 4.18 . This places the target compound in an intermediate lipophilicity window considered favorable for both passive membrane permeability and aqueous solubility [1].
| Evidence Dimension | Predicted octanol-water partition coefficient (ACD/LogP) |
|---|---|
| Target Compound Data | ACD/LogP = 3.82; ACD/LogD (pH 7.4) = 3.13; ACD/LogD (pH 5.5) = 3.04 |
| Comparator Or Baseline | 1H-Benzimidazole-2-methanol (parent): LogP ≈ 0.9; (1-Benzyl-1H-benzimidazol-2-yl)methanol: LogP ≈ 2.5 (estimated); 2-(3-Phenylpropyl)-1H-benzimidazole: LogP = 4.18 |
| Quantified Difference | ~4.2-fold higher LogP vs. parent; ~2.9 log units higher than parent; ~1.3 log units above benzyl analog; ~0.36 log units below regioisomer without 2-CH₂OH |
| Conditions | Predicted data generated using ACD/Labs Percepta Platform v14.00 (ChemSpider) and comparative predicted/estimated LogP values from ChemSrc and literature estimates |
Why This Matters
Lipophilicity within the LogP 3–4 range is associated with favorable passive membrane permeability while still permitting adequate aqueous solubility (>10 µg/mL), making this compound a more drug-like starting point than either the excessively polar parent or the more lipophilic C2-substituted regioisomer.
- [1] Lipinski, C. A.; Lombardo, F.; Dominy, B. W.; Feeney, P. J. Experimental and Computational Approaches to Estimate Solubility and Permeability in Drug Discovery and Development Settings. Adv. Drug Deliv. Rev. 2001, 46 (1–3), 3–26. View Source
